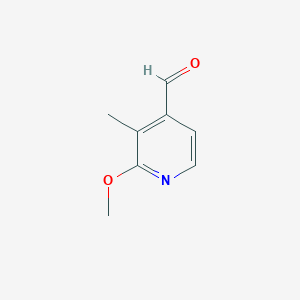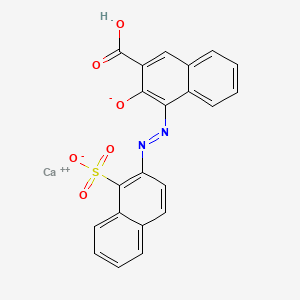
Calcium (e)-3-hydroxy-4-((1-sulfonatonaphthalen-2-yl)diazenyl)-2-naphthoate
Overview
Description
D&C Red No. 34 is an organic coloring pigment with a maroon shade . It is primarily used in cosmetics and personal care products such as face makeups (although it is prohibited for eye makeup), soaps, lipsticks, nail lacquer, and hair care products . The dye content of D&C Red No. 34 is between 78% and 83% .
Molecular Structure Analysis
The molecular formula of D&C Red No. 34 is C21H12CaN2O6S . Its average mass is 460.473 Da and its monoisotopic mass is 460.004211 Da .Physical And Chemical Properties Analysis
D&C Red No. 34 is a dark red powder that is insoluble in water . It has good light fastness, outstanding color consistency, excellent dispersibility, and superior chemical and microbiological purity .Scientific Research Applications
Color Additives and Manufacturing Analysis
D&C Red No. 34 and its lakes are color additives used in externally applied drugs and cosmetics. An in-depth analysis of D&C Red No. 34 includes the synthesis and structural characterization of subsidiary colors, which are colored impurities formed by precipitating the dye anion onto an insoluble substratum. Ultra-Performance Liquid Chromatography (UPLC) has been employed to analyze these subsidiary colors and impurities for compliance with good manufacturing practices (Belai et al., 2012).
Methodological Development for Quality Assurance
The development of analytical methods, such as UPLC, is essential for determining manufacturing intermediates and subsidiary colors in D&C Red No. 34. This method is vital for the batch certification of color additives by the U.S. Food and Drug Administration (FDA) to ensure each lot meets the required specifications for drug and cosmetic coloring (Harp et al., 2011).
Regulatory and Safety Assessment
Research has also focused on the regulatory aspects of D&C Red No. 34. For instance, statistical methods have been developed to address the challenges posed by multigenerational study designs, which are critical for evaluating the safety of color additives like D&C Red No. 34 (Lagakos & Mosteller, 1981).
Mutagenicity Studies
Studies have been conducted on the mutagenicity of D&C Red No. 34, exploring its potential transformation into mutagenic compounds under certain conditions. This type of research is crucial for understanding the potential health risks associated with the use of D&C Red No. 34 in various applications (Dillon et al., 1994).
Mechanism of Action
Target of Action
D&C Red No. 34, also known as Pigment Red 63 or CI 15880 , is a monoazo synthetic red dye . It is primarily used as a coloring agent in various cosmetic and personal care products . Its primary target is the visual appearance of these products, enhancing their aesthetic appeal.
Result of Action
The primary result of the action of D&C Red No. 34 is the imparting of a red color to the products it is used in. This enhances the visual appeal of the product, making it more attractive to the consumer .
Action Environment
The efficacy and stability of D&C Red No. 34 can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the dye and reduce its coloring ability. Therefore, products containing D&C Red No. 34 should be stored in a cool, dark place to maintain their color quality . Furthermore, the pH of the product can also affect the color intensity of the dye .
Biochemical Analysis
Biochemical Properties
D&C Red No. 34 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between D&C Red No. 34 and these enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, D&C Red No. 34 can bind to albumin, a major protein in the blood, which facilitates its transport and distribution within the body .
Cellular Effects
D&C Red No. 34 has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Furthermore, D&C Red No. 34 can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects can result in alterations in cellular metabolism, including changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of D&C Red No. 34 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D&C Red No. 34 can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of other compounds . Additionally, D&C Red No. 34 can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D&C Red No. 34 can change over time. The stability of D&C Red No. 34 is influenced by factors such as pH, temperature, and exposure to light. Over time, D&C Red No. 34 can degrade, leading to the formation of degradation products that may have different biological activities . Long-term exposure to D&C Red No. 34 in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of D&C Red No. 34 vary with different dosages in animal models. At low doses, D&C Red No. 34 may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These findings highlight the importance of dosage considerations in the use of D&C Red No. 34.
Metabolic Pathways
D&C Red No. 34 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of D&C Red No. 34, leading to the formation of metabolites that can be further processed by conjugation reactions . The interaction of D&C Red No. 34 with these enzymes can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
D&C Red No. 34 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major binding protein in the blood, plays a crucial role in the transport of D&C Red No. 34 to various tissues . Additionally, specific transporters on cell membranes facilitate the uptake and efflux of D&C Red No. 34, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of D&C Red No. 34 is influenced by targeting signals and post-translational modifications. D&C Red No. 34 can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, it can accumulate in the endoplasmic reticulum and mitochondria, affecting their function and contributing to cellular stress responses .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of D&C Red No. 34 involves the coupling of 2-naphthol with 6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate in the presence of a catalyst and a base.", "Starting Materials": [ "2-naphthol", "6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate", "Catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 2-naphthol and 6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Add a base to the reaction mixture to maintain the pH.", "Step 4: Heat the reaction mixture under reflux for a specific time period.", "Step 5: Cool the reaction mixture and filter the product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
6417-83-0 |
Molecular Formula |
C21H14CaN2O6S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29); |
InChI Key |
SWGFDXUZUMTQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O.[Ca] |
Other CAS RN |
6417-83-0 |
synonyms |
D and C Red No. 34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary manufacturing impurities found in D&C Red No. 34 and how are they quantified?
A1: The main manufacturing intermediates present in D&C Red No. 34 are 2-amino-1-naphthalenesulfonic acid (Tobias acid) and 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid) [, ]. These impurities, along with subsidiary colors, are quantified using highly sensitive techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) [, ]. These methods allow for the separation, identification, and quantification of these compounds in D&C Red No. 34 samples.
Q2: How does the UPLC method for analyzing D&C Red No. 34 compare to previous methods?
A2: The UPLC method offers significant advantages over previously employed techniques like Thin Layer Chromatography (TLC) and traditional HPLC []. It provides enhanced resolution with sharper peaks, leading to improved separation of the analytes. Additionally, UPLC significantly reduces analysis time, making it a more efficient method. Lastly, UPLC demonstrates higher accuracy in quantifying subsidiary colors compared to TLC [].
Q3: Why is it important to monitor the levels of manufacturing intermediates in D&C Red No. 34?
A3: Monitoring the levels of manufacturing intermediates, like Tobias acid and 3-hydroxy-2-naphthoic acid, is crucial for ensuring the safety and quality of D&C Red No. 34 []. These impurities may have different toxicological profiles compared to the color additive itself, and their presence above certain levels could potentially pose health risks. Regulatory bodies, such as the U.S. Food and Drug Administration, set strict specifications for the allowable limits of these intermediates in D&C Red No. 34 to mitigate potential risks [, ].
Q4: What can be learned about D&C Red No. 34 from studying its subsidiary colors?
A4: Subsidiary colors, which are structurally related to the main dye component in D&C Red No. 34, can provide insights into the manufacturing process and potential impurities []. By identifying and quantifying these subsidiary colors, researchers can assess the consistency and quality of different batches of D&C Red No. 34. Additionally, understanding the formation and properties of these subsidiary colors can aid in developing improved synthesis and purification methods for the color additive.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



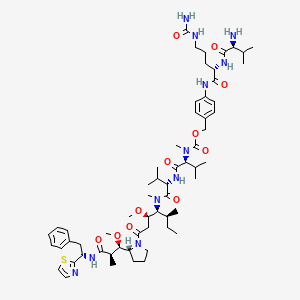
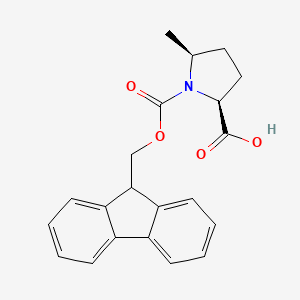
![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)
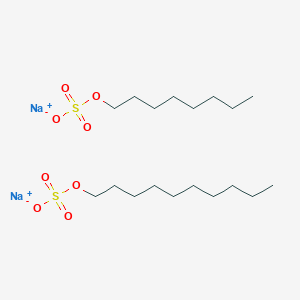


![5,11-Di(4-bromophenyl)indolo[3,2-b]carbazole](/img/structure/B1494647.png)
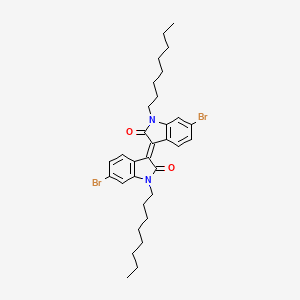
![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)
![(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridine](/img/structure/B1494669.png)
![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)
![1-(Oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1494680.png)

